molecular formula C12H11Cl2N5 B14700550 5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24749-06-2

5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B14700550
CAS No.: 24749-06-2
M. Wt: 296.15 g/mol
InChI Key: UYZIYQUWJJQMMP-UHFFFAOYSA-N
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Description

5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is a synthetic organic compound characterized by the presence of a diazenyl group attached to a dichlorophenyl ring and a dimethylpyrimidinamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves an azo coupling reaction. This reaction is carried out by reacting 2,3-dichloroaniline with 4,6-dimethyl-2-aminopyrimidine in the presence of a diazonium salt. The reaction conditions often include an acidic medium and a controlled temperature to ensure the formation of the diazenyl linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale azo coupling reactions using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The presence of the diazenyl group also imparts distinct chromophoric properties, making it valuable in dye and pigment production .

Properties

CAS No.

24749-06-2

Molecular Formula

C12H11Cl2N5

Molecular Weight

296.15 g/mol

IUPAC Name

5-[(2,3-dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C12H11Cl2N5/c1-6-11(7(2)17-12(15)16-6)19-18-9-5-3-4-8(13)10(9)14/h3-5H,1-2H3,(H2,15,16,17)

InChI Key

UYZIYQUWJJQMMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)N=NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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